Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate structure
95687-41-5 structure
اسم المنتج:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
كاس عدد:95687-41-5
وسط:C13H17NO4
ميغاواط:251.278383970261
MDL:MFCD12963570
CID:61796
PubChem ID:354335663

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 1-Cbz-trans-4-hydroxy-L-prolinol
    • Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
    • Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • N-Carbobenzoxy-trans-4-hydroxy-L-prolinol
    • (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED
    • Z-Hyp-OL
    • Z-TRANS-4-HYDROXY-L-PROLINOL
    • (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine
    • (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
    • (2S,4R)-N1-(benzylox
    • <i>N<
    • Cbz-trans-4-Hydroxy-L-prolinol
    • N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol
    • TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
    • N-Cbz-trans-4-hydroxy-L-prolinol
    • (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester
    • trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • PubChem14165
    • Zhtrans-4-hydroxy-L-prolinol
    • 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)
    • Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
    • AKOS015856116
    • benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • Q-101695
    • SCHEMBL3578965
    • VDA68741
    • AC-24040
    • DS-15370
    • (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine
    • 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
    • CS-0021635
    • (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine
    • DTXSID00566696
    • (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
    • MFCD03427085
    • 95687-41-5
    • AKOS015918252
    • WDEQGLDWZMIMJM-NWDGAFQWSA-N
    • EN300-7401528
    • C3255
    • MDL: MFCD12963570
    • نواة داخلي: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1
    • مفتاح Inchi: WDEQGLDWZMIMJM-NWDGAFQWSA-N
    • ابتسامات: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1

حساب السمة

  • نوعية دقيقة: 251.11600
  • النظائر كتلة واحدة: 251.11575802g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 18
  • تدوير ملزمة العد: 4
  • تعقيدات: 278
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 70
  • تهمة السطحية: 0
  • إكسلوغ 3: 0.5
  • tautomeric العد: 3

الخصائص التجريبية

  • اللون / الشكل: COLORLESS LIQUID
  • كثيف: 1.297 g/mL at 25 °C(lit.)
  • نقطة انصهار: No data available
  • نقطة الغليان: 240 °C(lit.)
  • نقطة الوميض: >230 °F
  • انكسار: n20/D 1.547(lit.)
  • بسا: 70.00000
  • لوغب: 0.68860
  • النشاط البصري: [α]20/D −33°, c = 15 in chloroform

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate أمن المعلومات

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate بيانات الجمارك

  • رمز النظام المنسق:2933990090
  • بيانات الجمارك:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Ambeed
A208375-10g
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
95687-41-5 97%
10g
$57.0 2025-02-25
abcr
AB243470-5 g
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected; .
95687-41-5
5g
€137.00 2023-04-27
Chemenu
CM101900-10g
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
95687-41-5 95%+
10g
$79 2024-07-18
TRC
C227708-100mg
Cbz-trans-4-hydroxy-L-Prolinol
95687-41-5
100mg
$ 80.00 2022-04-01
AstaTech
57126-5/G
TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
95687-41-5 97%
5g
$195 2023-09-17
Chemenu
CM101900-25g
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
95687-41-5 95%+
25g
$158 2024-07-18
Chemenu
CM101900-5g
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
95687-41-5 95+%
5g
$153 2021-06-09
Apollo Scientific
OR2154-1g
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected
95687-41-5 90+%
1g
£17.00 2025-03-21
Apollo Scientific
OR2154-10g
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected
95687-41-5 97%
10g
£76.00 2023-09-02
eNovation Chemicals LLC
D541235-100g
trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
95687-41-5 95%
100g
$490 2024-07-28

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
المراجع
Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotides
Reed, Michael W.; Adams, A. David; Nelson, Jeffrey S.; Meyer, Rich B. Jr., Bioconjugate Chemistry, 1991, 2(4), 217-25

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; < 10 °C; 19 h, 40 °C
المراجع
An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT)
Hohn, Christoph; Haertsch, Adrian; Ehrmann, Frederik Rainer; Pfaffeneder, Toni; Trapp, Nils; et al, Chemistry - A European Journal, 2016, 22(20), 6750-6754

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
المراجع
Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepines
Gregson, Stephen J.; Howard, Philip W.; Corcoran, Kathryn E.; Barcella, Simona; Yasin, Maqsood M.; et al, Bioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h
المراجع
Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic Candidate
Mason, Jeremy D. ; Terwilliger, Daniel W.; Pote, Aditya R.; Myers, Andrew G., Journal of the American Chemical Society, 2021, 143(29), 11019-11025

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  1.5 h
1.2 Solvents: Ethanol ;  overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 7
المراجع
Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognition
Govindaraju, T.; Kumar, Vaijayanti A., Tetrahedron, 2006, 62(10), 2321-2330

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water
المراجع
Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolines
Liu, Yi-Tsung; Wong, Jesse K.; Tao, Meng; Osterman, Rebecca; Sannigrahi, Mousumi; et al, Tetrahedron Letters, 2004, 45(32), 6097-6100

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  17 °C; 5 h, 17 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
المراجع
Scale-up Synthesis of Tesirine
Tiberghien, Arnaud C. ; von Bulow, Christina; Barry, Conor; Ge, Huajun; Noti, Christian; et al, Organic Process Research & Development, 2018, 22(9), 1241-1256

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Pyridine ;  rt
1.2 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.3 Reagents: Methanol ;  rt; rt → reflux; > 1 h, reflux
المراجع
Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin
Braish, Tamim F., Organic Process Research & Development, 2009, 13(2), 336-340

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 12 h, rt; rt → 0 °C
1.2 Reagents: Acetic acid ;  0 °C
المراجع
Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analogues
Vanek, Vaclav; Budesinsky, Milos; Rinnova, Marketa; Rosenberg, Ivan, Tetrahedron, 2009, 65(4), 862-876

طريقة الإنتاج 10

رد فعل الشرط
المراجع
An enantioselective synthesis of (+)-crotanecine
Yadav, Veejendra Kumar; Rueger, Heinrich; Benn, Michael, Heterocycles, 1984, 22(12), 2735-8

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Lithium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  30 min, cooled; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  pH 7.0
المراجع
Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studies
Govindaraju, T.; Kumar, Vaijayanti A., Chemical Communications (Cambridge, 2005, (4), 495-497

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
المراجع
Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substitute
Ceulemans, Griet; Van Aerschot, Arthur; Wroblowski, Berthold; Rozenski, Jef; Hendrix, Chris; et al, Chemistry - A European Journal, 1997, 3(12), 1997-2010

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, 17 °C; 5 h, 17 °C
المراجع
Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug Conjugate
Lai, Weirong; Zhao, Shengyan; Lai, Qinhuai; Zhou, Wei; Wu, Mengdan; et al, Journal of Medicinal Chemistry, 2022, 65(17), 11679-11702

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Water ;  2 h, 0 °C
المراجع
New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-proline
Friedemann, Nora M.; Eustergerling, Astrid; Nubbemeyer, Udo, European Journal of Organic Chemistry, 2012, 2012(4), 837-843

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 0 °C → rt; 2 h, rt
المراجع
Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) Dimers
Gregson, Stephen J.; Howard, Philip W.; Gullick, Darren R.; Hamaguchi, Anzu; Corcoran, Kathryn E.; et al, Journal of Medicinal Chemistry, 2004, 47(5), 1161-1174

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
A11166
نقاء:99%
كمية:100g
الأسعار ($):474.0
atkchemica
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CL7899
نقاء:95%+
كمية:1g/5g/10g/100g
الأسعار ($):استفسار